molecular formula C35H52N2O3 B1213275 Nabitan CAS No. 66556-74-9

Nabitan

Cat. No.: B1213275
CAS No.: 66556-74-9
M. Wt: 548.8 g/mol
InChI Key: MCVPMHDADNVRKF-UHFFFAOYSA-N
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Description

Nabitan, also known as Nabutam or Benzopyranoperidine, is a synthetic cannabinoid analog of dronabinol and dimethylheptylpyran. It exhibits antiemetic and analgesic effects, most likely by binding to and activating the cannabinoid receptors CB1 and CB2. This compound has the advantage of being water-soluble, unlike most cannabinoid derivatives, and was researched for potential use as an analgesic or sedative .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nabitan is synthesized through a multi-step process involving the formation of its core structure, followed by functionalization to introduce the desired substituents. The key steps include:

    Formation of the Benzopyran Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Moiety: This is achieved through nucleophilic substitution reactions.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for yield and purity, often involving high-pressure reactors and continuous flow systems to ensure consistent production. The final product is purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Nabitan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced forms of this compound, and substituted analogs with modified pharmacological properties .

Scientific Research Applications

Nabitan has been extensively studied for its potential therapeutic applications:

Mechanism of Action

Nabitan exerts its effects primarily by binding to and activating the cannabinoid receptors CB1 and CB2. This activation leads to a cascade of intracellular events, including the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases. These pathways result in the analgesic and antiemetic effects observed with this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Nabitan

This compound is unique due to its water solubility, which is uncommon among cannabinoid derivatives. This property makes it easier to formulate this compound into water-based drug delivery systems, enhancing its potential therapeutic applications .

Properties

CAS No.

66556-74-9

Molecular Formula

C35H52N2O3

Molecular Weight

548.8 g/mol

IUPAC Name

[5,5-dimethyl-8-(3-methyloctan-2-yl)-2-prop-2-ynyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-10-yl] 4-piperidin-1-ylbutanoate

InChI

InChI=1S/C35H52N2O3/c1-7-9-11-15-26(3)27(4)28-23-31(39-33(38)16-14-21-36-19-12-10-13-20-36)34-29-25-37(18-8-2)22-17-30(29)35(5,6)40-32(34)24-28/h2,23-24,26-27H,7,9-22,25H2,1,3-6H3

InChI Key

MCVPMHDADNVRKF-UHFFFAOYSA-N

SMILES

CCCCCC(C)C(C)C1=CC2=C(C3=C(CCN(C3)CC#C)C(O2)(C)C)C(=C1)OC(=O)CCCN4CCCCC4

Canonical SMILES

CCCCCC(C)C(C)C1=CC2=C(C3=C(CCN(C3)CC#C)C(O2)(C)C)C(=C1)OC(=O)CCCN4CCCCC4

Related CAS

49637-08-3 (mono-hydrochloride)

Synonyms

Abbott 40656
benzopyranoperidine
benzopyranoperidine dihydrochloride
benzopyranoperidine monohydrochloride
BW146Y

Origin of Product

United States

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